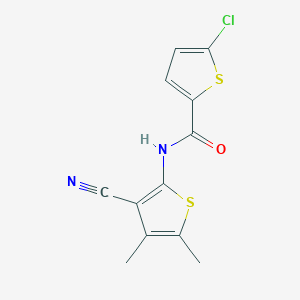

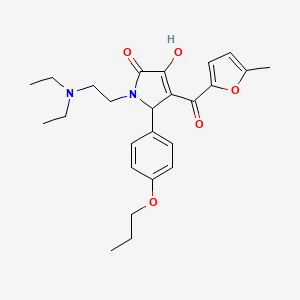

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophenes are synthesized using efficient strategies, including ring-forming multicomponent reactions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are complex and varied. They are used as building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry

Summary

Thiophene derivatives exhibit high antimicrobial activity against various microbial infections. Researchers have explored different approaches to identify the most active thiophene derivatives. These compounds have the potential to serve as effective antimicrobial agents.

Methods and Experimental Procedures

Researchers have synthesized and characterized novel thiophene moieties, including 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide . The synthesis involves chemical reactions and purification steps. The antimicrobial activity is evaluated using standard assays against bacterial and fungal strains.

Results and Outcomes

Quantitative data from antimicrobial assays demonstrate the effectiveness of thiophene derivatives. For instance, Mehta et al developed a new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7 derivatives with promising antimicrobial properties.

Potential 5-Lipoxygenase (5-LOX) Inhibition

Specific Scientific Field

Pharmacology and Drug Discovery

Summary

The binding energy of 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide suggests its potential as a 5-LOX inhibitor. Further structure optimization and in-depth studies are needed to explore its role in inhibiting this enzyme involved in inflammation and other processes .

Anti-Tobacco Mosaic Virus (TMV) Activity

Specific Scientific Field

Virology and Plant Pathology

Summary

Researchers investigated the anti-TMV activity of thiophene derivatives, including 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide . The compound was dissolved in DMSO, and its NMR spectra were recorded. The results indicate potential anti-TMV properties .

Material Science Applications

Specific Scientific Field

Materials Science and Engineering

Summary

Thiophenes and their derivatives are used in materials for electronic and opto-electronic devices. Efficient synthetic strategies are essential for producing these compounds .

Kinase Inhibition

Specific Scientific Field

Biochemistry and Signal Transduction

Summary

Thiophene derivatives have been investigated as kinase inhibitors. Their ability to modulate specific kinases makes them interesting candidates for drug development.

Mehta, R. S., et al. (2021)Molecules, 26(2), 1211. Research article: Molecules, 26(2), 1211 (2021). Research article: Molecules, 20(1), 807 (2015). Review article: BMC Chemistry, 12, 137 (2018).

Zukünftige Richtungen

The future directions for “5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” and other thiophene derivatives include further structure optimization and in-depth studies as possible inhibitors . There is a considerable demand for efficient synthetic strategies for producing these compounds due to their diverse applications .

Eigenschaften

IUPAC Name |

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFVXXSXTJYXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)

![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2978032.png)

![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)